molecular formula C25H23N3O7S B2933788 ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-87-6

ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2933788
CAS No.: 851951-87-6
M. Wt: 509.53
InChI Key: XTERNBTZRVECPZ-UHFFFAOYSA-N
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Description

Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. The molecule is substituted at three critical positions:

  • Position 1: An ethyl carboxylate ester, enhancing lipophilicity and metabolic stability.
  • Position 5: A 2,3-dimethoxybenzamido moiety, which may facilitate hydrogen bonding and kinase inhibition.

The thieno[3,4-d]pyridazine scaffold combines thiophene and pyridazine rings, creating a planar, aromatic system with delocalized electrons. This structure is distinct from other fused heterocycles (e.g., pyranopyrazoles or pyrrolopyridines) due to its sulfur and nitrogen atom arrangement, influencing electronic properties and binding affinity .

Properties

IUPAC Name

ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O7S/c1-5-35-25(31)20-17-13-36-23(26-22(29)16-7-6-8-18(33-3)21(16)34-4)19(17)24(30)28(27-20)14-9-11-15(32-2)12-10-14/h6-13H,5H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTERNBTZRVECPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The dimethoxybenzamido and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Esterification: The carboxylate group can be introduced via esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkyl halides, or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogs and Core Heterocycles

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Key Substituents Synthesis Method Key Properties/Applications Reference
Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 5-(2,3-dimethoxybenzamido), 3-(4-methoxyphenyl), 1-(ethyl carboxylate) Not explicitly described Potential kinase inhibitor N/A
Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) Thieno[2,3-d]pyridazine 5-methyl, 7-(methyl carboxylate) Multi-step synthesis Intermediate for bioactive molecules
N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide (8k) Pyrrolo[2,3-b]pyridine 5-(3,4-dimethoxyphenyl), 3-(4-methoxybenzamide) Silica gel chromatography Kinase inhibition (47% yield, 97% purity)
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyrano-pyrazole-oxazine 4-(4-methoxyphenyl), 3-methyl One-pot multicomponent Novel heterocyclic scaffold

Key Comparative Analysis

Core Heterocycle Differences
  • Thieno[3,4-d]pyridazine vs. Thieno[2,3-d]pyridazine (73a): The target compound’s [3,4-d] fusion creates a distinct electron distribution compared to the [2,3-d] isomer in 73a. The latter has a methyl group at position 5 and a carboxylate at position 7, which may alter solubility and steric hindrance .
  • Thienopyridazine vs. Pyrrolopyridine (8k): Pyrrolo[2,3-b]pyridine derivatives like 8k lack sulfur atoms but include a pyrrole ring, reducing aromaticity and increasing basicity. The 3,4-dimethoxyphenyl group in 8k offers similar electron-donating effects to the target compound’s 2,3-dimethoxybenzamido group but in a different spatial arrangement .
Substituent Effects
  • Methoxy Groups : The 4-methoxyphenyl group in the target compound and analogs like 8k and [1] (from ) enhances solubility in polar solvents and may improve binding to hydrophobic enzyme pockets.
  • Carboxylate Esters : The ethyl carboxylate in the target compound vs. methyl esters in 73a and 73b alters logP values, with ethyl esters generally increasing lipophilicity and membrane permeability .

Biological Activity

Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C23_{23}H24_{24}N2_{2}O5_{5}S
  • Molecular Weight : 432.51 g/mol

The compound features a thienopyridazine core with substituted benzamido and methoxy groups that may influence its biological activity.

Antimicrobial Activity

Research has indicated that thienopyridazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of a benzamido side chain was noted to be crucial for enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of Thienopyridazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL
This compoundM. tuberculosis12 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that similar thienopyridazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as the MAPK/ERK pathway.

Case Study: Anticancer Activity in Cell Lines

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The induction of apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anticancer agent.

The biological activity of this compound likely involves interaction with specific biological targets such as enzymes or receptors. The thienopyridazine structure allows for binding to targets involved in cell signaling pathways, which can lead to altered cellular responses.

Toxicity and Safety Profile

Assessment of toxicity is crucial for evaluating the safety of new compounds. Preliminary studies indicate that derivatives of thienopyridazines exhibit low toxicity profiles in vitro. Hemolytic assays have shown that concentrations up to 200 µmol/L do not induce significant hemolysis in red blood cells .

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